2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl cyclopropanecarboxylate
Description
2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl cyclopropanecarboxylate is a synthetic organic compound featuring a pyridazinyl core substituted with a chloro group, a 4-methoxyphenyl moiety, and a methylamino ethyl ester linked to a cyclopropanecarboxylate group. Pyridazine derivatives are known for their diverse bioactivities, including pesticidal and pharmaceutical applications.
Properties
IUPAC Name |
2-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]ethyl cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-21(9-10-26-18(24)12-3-4-12)15-11-20-22(17(23)16(15)19)13-5-7-14(25-2)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQFRAWMDKXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C1CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl cyclopropanecarboxylate is a synthetic derivative with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacology and medicinal chemistry.
- Molecular Formula : C21H20Cl2N4O4
- Molecular Weight : 463.31 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
This compound's biological activity is primarily characterized by its potential as an inhibitor in various enzymatic pathways and its interaction with cellular receptors. The following sections summarize its effects based on available studies.
The compound exhibits multiple mechanisms of action, primarily through:
- Kinase Inhibition : It has shown inhibitory activity against several kinases involved in cell proliferation and survival.
- Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting signaling pathways critical for tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits CDK4/Cyclin D1 and ARK5 kinases | |
| Antitumor Effects | Induces apoptosis in cancer cell lines | |
| Cytotoxicity | Demonstrated cytotoxic effects in vitro |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell growth and promotes apoptosis. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with the compound, highlighting its potential as an anticancer agent.
- In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of the compound. In one study, mice bearing xenograft tumors showed reduced tumor growth following treatment with the compound, suggesting systemic bioactivity and potential for clinical application.
- Synergistic Effects : Investigations have also explored the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors, to enhance antitumor efficacy. Results indicated improved outcomes compared to monotherapy.
Table 2: Case Study Results
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Significant apoptosis in breast cancer cells | |
| In Vivo | Reduced tumor size in xenograft models | |
| Combination Therapy | Enhanced efficacy with immune checkpoint inhibitors |
Safety and Toxicity
Toxicological assessments are critical for evaluating the safety profile of this compound. Initial studies suggest a manageable toxicity profile at therapeutic doses; however, further comprehensive toxicological evaluations are necessary to establish safety parameters for human use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound’s structure combines a pyridazine ring, a cyclopropane ester, and aromatic substituents. Below is a comparison with related compounds from the Pesticide Chemicals Glossary and other sources:
| Compound Name | Core Structure | Functional Groups | Primary Application |
|---|---|---|---|
| Target Compound | Pyridazine | Chloro, 4-methoxyphenyl, cyclopropane ester | Unknown (hypothesized) |
| Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid) | Cyclopropane | Urea, dichlorophenyl, carboxylic acid | Plant growth regulator |
| Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) | Triazole + dioxolane | Dichlorophenyl, ethyl, dioxolane | Fungicide |
| Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) | Triazole + dioxolane | Dichlorophenyl, propyl, dioxolane | Fungicide |
Structural and Functional Analysis:
- Cyclopropane Motif : The cyclopropane group in the target compound and cyclanilide may enhance metabolic stability or influence receptor binding. Cyclanilide’s urea linkage contrasts with the ester in the target compound, likely altering solubility and bioactivity .
- Aromatic Substitutions : The 4-methoxyphenyl group in the target compound differs from the dichlorophenyl groups in etaconazole and propiconazole. Methoxy groups typically increase lipophilicity, which could enhance membrane permeability compared to chlorine’s electronegative effects .
- Heterocyclic Cores : The pyridazine ring in the target compound vs. triazole in etaconazole/propiconazole suggests divergent mechanisms. Triazoles inhibit fungal cytochrome P450 enzymes, whereas pyridazines may target other pathways .
Physicochemical and Bioactivity Comparisons
| Property | Target Compound | Cyclanilide | Etaconazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~423 (calculated) | 240.04 | 349.67 |
| Solubility (Predicted) | Moderate (ester group) | Low (carboxylic acid) | Low (lipophilic dioxolane) |
| Bioactivity | Hypothesized pesticidal | Plant growth regulation | Antifungal |
Research Findings :
- Cyclopropane-containing compounds like cyclanilide exhibit plant growth regulation, while triazole derivatives (etaconazole) are potent antifungals.
- NMR analysis (as in ) could identify structural variations. For example, chemical shift differences in regions analogous to "Region A" (positions 39–44) might reflect substituent effects on the pyridazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
